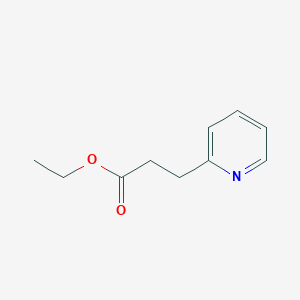
Ethyl 3-(pyridin-2-YL)propanoate
概要
説明
Ethyl 3-(pyridin-2-YL)propanoate is a chemical compound with the empirical formula C10H13NO2S . It is a solid substance and is one of the most important intermediates in the synthesis of Dabigatran etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases .
Synthesis Analysis
The synthesis of Ethyl 3-(pyridin-2-YL)propanoate has been reported in several studies . For instance, a new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate was designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material and was successfully obtained via a multiple synthesis route .Molecular Structure Analysis
The molecular structure of Ethyl 3-(pyridin-2-YL)propanoate has been characterized by IR, 1H NMR, and single crystal X-ray crystallography . The whole molecule is planar with the dihedral angle between the planes of the aromatic ring and the side chain being very small .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 3-(pyridin-2-YL)propanoate have been studied . The synthesis involves multiple steps, including the production of 4-(methylamino)-3-nitrobenzoyl chloride, which is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to obtain the final product .Physical And Chemical Properties Analysis
Ethyl 3-(pyridin-2-YL)propanoate is a solid substance . It has a molecular weight of 211.28 and its SMILES string is CCOC(CCSC1=CC=CC=N1)=O . The compound has a density of 1.164 g/mL .科学的研究の応用
Chemical Synthesis and Derivatives
Ethyl 3-(pyridin-2-yl)propanoate exhibits versatile reactivity in chemical synthesis. For example, it reacts with S-methylisothiosemicarbazide hydroiodide to form various compounds depending on the solvent used, indicating its role in the synthesis of heterocyclic compounds (Vetyugova et al., 2018). Additionally, this compound was utilized in the synthesis of Dabigatran Etexilate, a notable anticoagulant drug (Cheng Huansheng, 2013).
Material Synthesis and Characterization
In materials science, ethyl 3-(pyridin-2-yl)propanoate is involved in the formation of various compounds. A study by Asadi et al. (2021) showcases its involvement in reactions with 2-aminopyridine and Meldrum’s acid, leading to the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates (Asadi et al., 2021).
Applications in Pharmaceutical Research
Ethyl 3-(pyridin-2-yl)propanoate finds applications in pharmaceutical research. For instance, a new heterocyclic compound synthesized from it demonstrated in vitro anti-cancer activity against gastric cancer cell lines (Liu et al., 2019). Additionally, the synthesis and biological evaluation of novel dipeptide attached to a triazole-pyridine moiety, derived from this compound, showed potential as an antimicrobial agent and imaging agent (Abdel-Ghany et al., 2013).
Catalytic Applications
In the field of catalysis, derivatives of ethyl 3-(pyridin-2-yl)propanoate have been used. Zhu et al. (2003) reported its use in phosphine-catalyzed annulation reactions, showcasing its role in facilitating complex chemical transformations (Zhu et al., 2003).
Safety And Hazards
特性
IUPAC Name |
ethyl 3-pyridin-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-5,8H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOKKDYGYSPXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324180 | |
| Record name | Ethyl 3-(pyridin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(pyridin-2-YL)propanoate | |
CAS RN |
2739-74-4 | |
| Record name | 2739-74-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-(pyridin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

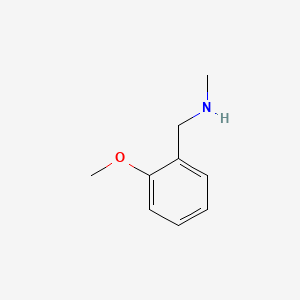
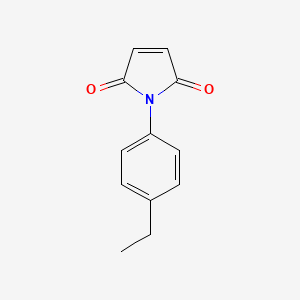

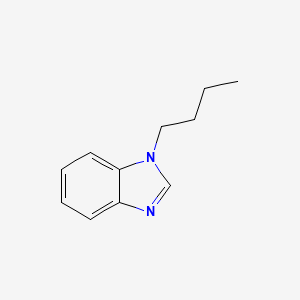

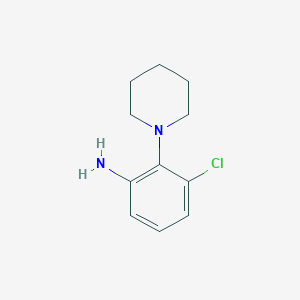
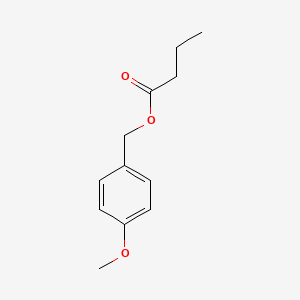
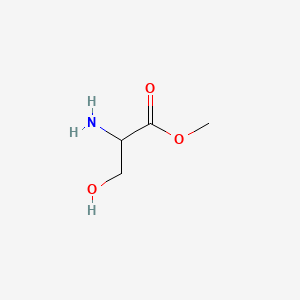
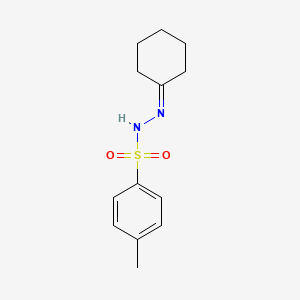
![N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide](/img/structure/B1584377.png)
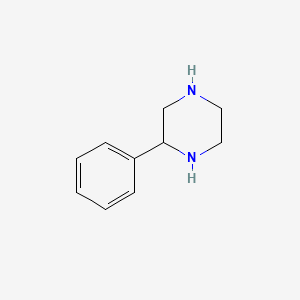
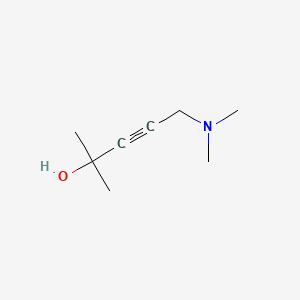
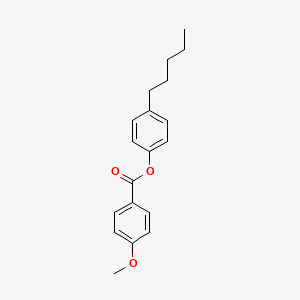
![4-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1584385.png)